IL-6 (88-121) (human)

Description

Overview of Human Interleukin-6 (IL-6) as a Pleiotropic Cytokine in Immunity and Inflammation

Human Interleukin-6 (IL-6) is a quintessential pleiotropic cytokine, a type of signaling protein that has diverse and widespread effects on various cells and tissues. peptide.comnih.gov Initially identified in 1973 as a factor secreted by T lymphocytes that promotes the differentiation of B cells into antibody-producing cells, it was first named 'B cell stimulatory factor 2 (BSF2)'. peptide.comthermofisher.com Subsequent research revealed that other proteins with distinct functions, such as hepatocyte stimulating factor, IFN-β2, and plasmacytoma growth factor, were in fact the same molecule, leading to its renaming as Interleukin-6 in 1988. peptide.comthermofisher.com This discovery underscored the multifaceted nature of IL-6. It is encoded by the IL6 gene located on human chromosome 7. glpbio.cnrndsystems.com

IL-6 plays a pivotal role in both the innate and adaptive immune systems. peptide.com It is produced by a wide array of cells, including monocytes, macrophages, T cells, fibroblasts, and endothelial cells, typically in response to stimuli such as infections and tissue injuries. nih.govchemical-suppliers.eu One of its primary functions is the induction of the acute phase response in the liver, stimulating the synthesis of acute phase proteins like C-reactive protein (CRP), serum amyloid A (SAA), and fibrinogen. nih.govrndsystems.combmgrp.com This response is a crucial part of the early defense mechanism against pathogens and tissue damage. rndsystems.com

In the context of immunity, IL-6 is instrumental in the transition from an initial innate immune response, often characterized by the influx of neutrophils, to a more sustained adaptive immune response involving lymphocytes and macrophages. peptide.comnih.gov It supports the growth and differentiation of B cells into antibody-secreting plasma cells and influences T cell activation and differentiation. chemical-suppliers.eunih.gov For instance, in conjunction with transforming growth factor-beta (TGF-β), IL-6 is crucial for the differentiation of pro-inflammatory Th17 cells, while simultaneously inhibiting the generation of immunosuppressive regulatory T cells (Tregs). nih.gov This balance is critical for mounting an effective immune response, and its dysregulation can contribute to chronic inflammation and autoimmunity. peptide.com

The signaling of IL-6 occurs through a complex receptor system. There are two primary signaling pathways: classic signaling and trans-signaling. abbexa.comnih.gov

Classic signaling is initiated when IL-6 binds to the membrane-bound IL-6 receptor (IL-6R). This complex then associates with the signal-transducing protein gp130, leading to the activation of intracellular signaling cascades, primarily the JAK-STAT and MAPK pathways. nih.govelabscience.com Classic signaling is generally associated with the anti-inflammatory and regenerative functions of IL-6 and is restricted to cells expressing the membrane-bound IL-6R, such as hepatocytes and some leukocytes. abbexa.comelabscience.com

Trans-signaling occurs when IL-6 binds to a soluble form of the IL-6R (sIL-6R). This IL-6/sIL-6R complex can then activate cells that only express gp130, which is nearly ubiquitous. nih.gov This pathway is predominantly pro-inflammatory and is implicated in the pathogenesis of various chronic inflammatory diseases. abbexa.com

While essential for host defense, the persistent and dysregulated production of IL-6 is a key driver in the pathology of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic juvenile idiopathic arthritis, and inflammatory bowel disease. nih.govglpbio.cnrndsystems.com Its role in fostering chronic inflammation involves promoting mononuclear cell accumulation, angiogenesis, and the production of other inflammatory mediators. nih.govnih.govsigmaaldrich.com

| Key Functions of Human Interleukin-6 |

| Immune System Regulation |

| Stimulates B cell differentiation and antibody production peptide.comnih.gov |

| Promotes T cell activation and differentiation (e.g., Th17 cells) nih.gov |

| Bridges innate and adaptive immunity peptide.com |

| Inflammatory Response |

| Induces acute phase protein synthesis in the liver nih.govrndsystems.com |

| Acts as a pyrogen, causing fever chemical-suppliers.eu |

| Contributes to the transition from acute to chronic inflammation nih.gov |

| Hematopoiesis |

| Supports the formation of multilineage blast cell colonies (in synergy with IL-3) nih.gov |

| Other Biological Processes |

| Involved in bone metabolism and nerve cell differentiation glpbio.cnchemical-suppliers.eu |

Identification of IL-6 (88-121) (human) as a Specific Peptide Fragment of Interleukin-6

Scientific investigation into the structure-function relationships of IL-6 led to the identification of specific regions of the protein responsible for its biological activities. nih.gov IL-6 (88-121) (human) is a chemically defined peptide fragment corresponding to the amino acid residue sequence from position 88 to 121 of the mature human Interleukin-6 protein. nih.gov

The identification of this specific fragment was the result of systematic research aimed at pinpointing the receptor-binding domain of human IL-6. In a pivotal 1992 study, researchers prepared twelve different peptide fragments by digesting the full-length human IL-6 protein with an enzyme called lysyl endopeptidase. nih.gov These fragments were then tested for their ability to bind to the IL-6 receptor.

Among the fragments tested, only the peptide corresponding to the sequence Ile88-Lys121 demonstrated a significant, albeit lower, receptor-binding activity. nih.gov This finding was crucial as it localized a key part of the receptor-binding region to this specific 34-amino acid segment of the IL-6 protein. nih.gov

The peptide IL-6 (88-121) (human) has the following amino acid sequence: Ile-Ile-Thr-Gly-Leu-Leu-Glu-Phe-Glu-Val-Tyr-Leu-Glu-Tyr-Leu-Gln-Asn-Arg-Phe-Glu-Ser-Ser-Glu-Glu-Gln-Ala-Arg-Ala-Val-Gln-Met-Ser-Thr-Lys sigmaaldrich.com

Further structural analysis of this peptide using two-dimensional nuclear magnetic resonance (NMR) spectroscopy revealed the presence of alpha-helical structures, specifically in the regions of Leu93-Phe106 and Glu110-Ser119. nih.gov This structural insight provided a more detailed understanding of the conformation of this binding domain.

| Properties of IL-6 (88-121) (human) | |

| CAS Number | 145990-81-4 peptide.com |

| Molecular Formula | C₁₇₉H₂₈₁N₄₅O₅₈S |

| Calculated Molecular Weight | 4023.57 Da sigmaaldrich.com |

| Sequence (Single Letter Code) | IITGLLEFEVYLEYLQNRFESSEEQARAVQMSTK sigmaaldrich.com |

| Origin | Fragment of human Interleukin-6, residues 88-121 nih.gov |

Rationale for Academic Research into the Functional Significance of IL-6 (88-121) (human)

The primary rationale for academic research into the IL-6 (88-121) peptide stems from its identification as a component of the receptor-binding site of human IL-6. nih.gov This discovery has several important implications that have fueled further investigation.

Firstly, the ability of IL-6 (88-121) to bind to the IL-6 receptor, even with lower affinity than the intact protein, makes it a valuable tool for studying the specific molecular interactions between IL-6 and its receptor. nih.gov By using this isolated fragment, researchers can dissect the binding mechanics without the complexity of the entire cytokine protein.

Secondly, and perhaps more significantly, IL-6 (88-121) has been shown to act as a competitive inhibitor of the binding of full-length human IL-6 to its receptor. peptide.comglpbio.cn This means that the peptide can occupy the binding site on the receptor, thereby preventing the native IL-6 from binding and initiating its signaling cascade. This antagonistic property is of great interest because the overexpression of IL-6 is implicated in a wide range of inflammatory and autoimmune diseases. nih.gov

The research into IL-6 (88-121) has therefore been driven by its potential as a lead compound or a template for the rational design of more potent and specific IL-6 antagonists. By understanding the structure and binding characteristics of this key fragment, scientists can aim to develop novel therapeutic agents that can block the detrimental effects of excessive IL-6 activity. Research has further broken down this fragment, showing that a smaller portion, Ile88-Arg105, retains some binding activity, whereas the segment Glu110-Lys121 does not, further refining the map of the receptor-binding region. nih.gov

Structure

2D Structure

3D Structure

Properties

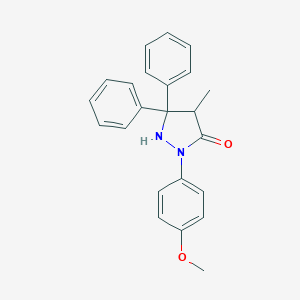

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-5,5-diphenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-17-22(26)25(20-13-15-21(27-2)16-14-20)24-23(17,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVATZBOONVYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Basis of Il 6 88 121 Human Functional Activity

Competitive Inhibition of Human IL-6 Binding to its Receptor by IL-6 (88-121) (human)

The peptide IL-6 (88-121) (human) functions as a competitive inhibitor of the binding between human IL-6 and its specific receptor, IL-6Rα. quimigen.pt This inhibitory action is due to the peptide's sequence corresponding to a key receptor-binding region on the native IL-6 molecule. By occupying the binding site on the IL-6 receptor (IL-6Rα), the peptide fragment prevents the full-length IL-6 cytokine from docking and initiating the signaling process. quimigen.ptacrobiosystems.com This mechanism is a classic example of competitive antagonism, where the inhibitor directly competes with the natural ligand for the same binding site on the receptor.

The interaction between IL-6 and its receptor is the first and most specific step in the IL-6 signaling pathway. nih.gov The ability of the (88-121) fragment to competitively block this initial interaction underscores its potential as a modulator of IL-6 activity. This inhibition has been demonstrated in experimental settings designed to screen for inhibitors of the IL-6 and IL-6Rα interaction. acrobiosystems.combpsbioscience.com

Characterization of IL-6 (88-121) (human) as a Putative Receptor-Binding Region within Interleukin-6

The IL-6 (88-121) peptide has been identified and isolated as a significant receptor-binding region of the larger human Interleukin-6 protein. quimigen.pt The full IL-6 protein is a four-helix bundle cytokine, and it engages with its receptor complex at multiple points of contact, known as binding sites I, II, and III. researchgate.netresearchgate.netresearchgate.net Site I on IL-6 is responsible for the initial, specific binding to the IL-6Rα. nih.gov The (88-121) fragment represents a critical portion of this binding domain, enabling it to be recognized by and bind to IL-6Rα independently of the rest of the IL-6 molecule.

This characterization is supported by studies that have successfully isolated this peptide and confirmed its ability to bind to the receptor. Its function as a competitive inhibitor further validates its role as a key component of the receptor-binding interface of the parent molecule.

Implications for the Formation and Conformational Dynamics of the IL-6/IL-6Rα/gp130 Signaling Complex

The binding of IL-6 to the IL-6Rα is only the first step in a larger assembly process required for signal transduction. nih.govbmgrp.com The complete, functional signaling unit is a hexameric complex, which consists of two molecules each of IL-6, IL-6Rα, and the signal-transducing protein glycoprotein (B1211001) 130 (gp130). researchgate.netresearchgate.netpnas.orgnih.gov

The process occurs sequentially:

Initial Binding: IL-6 first binds to IL-6Rα, which has no intrinsic signaling capability. nih.govnih.gov

Complex Formation: This IL-6/IL-6Rα dimer then associates with a homodimer of gp130. pneumon.orgportlandpress.com

Hexamer Assembly and Activation: The full assembly into a 2:2:2 hexameric complex brings the intracellular domains of the two gp130 molecules into close proximity. researchgate.netbmgrp.comnih.gov This conformational change activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on gp130, triggering downstream intracellular signaling cascades such as the JAK/STAT and MAPK pathways. researchgate.netpneumon.orgportlandpress.com

The primary implication of IL-6 (88-121) (human) is its ability to halt this entire process at the very beginning. By competitively inhibiting the initial binding of IL-6 to IL-6Rα, the peptide prevents the formation of the initial IL-6/IL-6Rα complex. quimigen.pt Without this first step, the subsequent recruitment and dimerization of gp130 cannot occur. nih.gov Consequently, the functional hexameric signaling complex is not assembled, and the conformational changes required to activate the intracellular JAK/STAT and MAPK signaling pathways are blocked. researchgate.netportlandpress.com This effectively neutralizes the biological activity of the IL-6 cytokine.

Data Table: Properties of IL-6 (88-121) (human)

| Property | Value |

| Molecular Formula | C₁₇₉H₂₈₁N₄₅O₅₈S |

| Calculated Molecular Weight | 4023.57 Da |

| Form | Lyophilized powder |

| Purity | > 95% |

Modulation of Interleukin 6 Signaling Pathways by Il 6 88 121 Human

Impact on IL-6 Classic Signaling Pathway Activation through Membrane-Bound Receptors

The classic signaling pathway of Interleukin-6 is initiated when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on the surface of specific cell types like hepatocytes and certain leukocytes. nih.govdovepress.comcellapplications.com This binding event leads to the formation of a complex with the signal-transducing protein, glycoprotein (B1211001) 130 (gp130). rndsystems.comnih.gov The subsequent dimerization of gp130 activates intracellular signaling cascades. labroots.com This pathway is predominantly associated with the regenerative and anti-inflammatory functions of IL-6. dovepress.com

The peptide IL-6 (88-121) directly impacts this pathway by acting as a competitive antagonist. It vies with the full-length IL-6 cytokine for the binding site on the mIL-6R. peptide.com By occupying the receptor, IL-6 (88-121) prevents the binding of native IL-6, thereby inhibiting the formation of the IL-6/mIL-6R/gp130 signaling complex. This blockade effectively halts the initiation of the classic signaling cascade, thus suppressing its downstream biological effects.

| Pathway Component | Role in Classic Signaling | Effect of IL-6 (88-121) (human) |

| Interleukin-6 (IL-6) | Primary ligand that initiates signaling. | Binding is competitively inhibited. |

| Membrane-Bound IL-6R (mIL-6R) | Specific receptor for IL-6 on target cells. | Occupied by the antagonist, preventing IL-6 binding. |

| Glycoprotein 130 (gp130) | Signal transducing receptor subunit. | Recruitment and activation are blocked. |

| Classic Signaling Outcome | Activation of regenerative and anti-inflammatory responses. | Pathway activation is inhibited. |

Influence on IL-6 Trans-Signaling Pathway Regulation via Soluble IL-6Rα

In contrast to the classic pathway, IL-6 trans-signaling allows a broader range of cells to respond to IL-6, as it can activate cells that express gp130 but lack the mIL-6R. cellapplications.comnih.gov This pathway is initiated when IL-6 binds to a soluble form of the IL-6 receptor (sIL-6Rα). nih.govrndsystems.comfrontiersin.org The resulting IL-6/sIL-6Rα complex can then bind to and activate gp130 on virtually all cells. nih.gov The trans-signaling pathway is largely considered to be pro-inflammatory and is implicated in the pathogenesis of various chronic inflammatory diseases. dovepress.comfrontiersin.org

The inhibitory action of IL-6 (88-121) extends to this trans-signaling pathway. As a competitive inhibitor of the IL-6 receptor, it is understood to interfere with the binding of IL-6 to the soluble IL-6Rα. This prevents the formation of the pro-inflammatory IL-6/sIL-6Rα complex. Without the formation of this complex, the subsequent activation of gp130 on a wide array of cells is averted, leading to a downregulation of pro-inflammatory responses mediated by this pathway.

| Pathway Component | Role in Trans-Signaling | Effect of IL-6 (88-121) (human) |

| Interleukin-6 (IL-6) | Binds to the soluble receptor to form a complex. | Binding is competitively inhibited. |

| Soluble IL-6Rα (sIL-6Rα) | Soluble receptor that forms a complex with IL-6. | Formation of the IL-6/sIL-6Rα complex is prevented. |

| Glycoprotein 130 (gp130) | Ubiquitous signal transducer activated by the complex. | Activation by the IL-6/sIL-6Rα complex is blocked. |

| Trans-Signaling Outcome | Promotion of pro-inflammatory responses. | Pathway activation is inhibited. |

Downstream Effects on Canonical Signaling Cascades, including JAK/STAT and MAPK Pathways

The activation of both the classic and trans-signaling IL-6 pathways converges on the stimulation of common downstream intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways. cellapplications.comlabroots.com Upon gp130 dimerization, associated JAKs become activated and phosphorylate tyrosine residues on the gp130 cytoplasmic domain. labroots.com These phosphorylated sites serve as docking stations for STAT proteins, particularly STAT3, which are then themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. frontiersin.org Concurrently, the MAPK pathway can also be activated, influencing processes such as cell proliferation and survival. nih.govCurrent time information in Tazewell County, US.

By preventing the initial step of IL-6 receptor binding and subsequent gp130 activation, IL-6 (88-121) effectively blocks the activation of these critical downstream pathways. The inhibition of IL-6 binding to both mIL-6R and sIL-6R means that JAKs are not activated, and consequently, STAT3 is not phosphorylated. frontiersin.org Similarly, the signals that would normally lead to the activation of the MAPK cascade are also abrogated. This comprehensive blockade of downstream signaling underlies the potential of IL-6 (88-121) to suppress the wide-ranging biological effects of IL-6, from inflammation to cell proliferation.

| Downstream Cascade | Activation Mechanism | Effect of IL-6 (88-121) (human) |

| JAK/STAT Pathway | Activated by gp130 dimerization, leading to JAK activation and STAT3 phosphorylation. | Inhibition of gp130 activation prevents JAK/STAT signaling. |

| MAPK Pathway | Also triggered by the activated IL-6 receptor complex to regulate cell proliferation and survival. | Lack of initial receptor complex formation blocks MAPK activation. |

Biological Activities and Functional Consequences of Il 6 88 121 Human

Effects on Immune Cell Modulation and Differentiation

Full-length IL-6 is a pleiotropic cytokine with significant influence over the modulation and differentiation of various immune cells. By inhibiting IL-6 signaling, the IL-6 (88-121) fragment would be expected to counteract these effects.

B-cell Proliferation and Immunoglobulin Production

Full-length IL-6 is a potent stimulator of B-cell differentiation into antibody-producing plasma cells and enhances immunoglobulin secretion. nih.govassaygenie.comabcam.com It was initially identified as B-cell stimulatory factor 2 (BSF-2) for its capacity to boost immunoglobulin synthesis in activated B cells. assaygenie.com Studies have shown that IL-6 promotes the proliferation of B-cells and the production of immunoglobulins such as IgM, IgG, and IgA. assaygenie.com Furthermore, B-cell-derived IL-6 can create a positive feedback loop, promoting systemic inflammation and the formation of germinal centers, which are crucial for generating high-affinity, class-switched antibodies. nih.gov

Given that IL-6 (88-121) acts as a competitive inhibitor, its presence would likely lead to a reduction in B-cell proliferation and a decrease in immunoglobulin production by blocking the necessary signaling from full-length IL-6.

T-cell Activation and Subtype Differentiation, particularly Th17 cells

IL-6 plays a critical role in T-cell regulation, notably in the differentiation of T helper 17 (Th17) cells, which are pivotal in host defense against certain pathogens and in the pathogenesis of autoimmune diseases. abcam.comnih.gov In conjunction with transforming growth factor-β (TGF-β), IL-6 induces the expression of the transcription factor RORγt, which is essential for Th17 lineage commitment. nih.govcusabio.com The IL-6-gp130-STAT3 signaling pathway is considered requisite for Th17 cell differentiation. cusabio.com By promoting Th17 differentiation, IL-6 can shift the balance away from the development of regulatory T cells (Tregs), thereby promoting inflammatory responses. nih.gov

As an antagonist, IL-6 (88-121) would be predicted to suppress T-cell activation and hinder the differentiation of Th17 cells by interfering with the IL-6 signaling cascade. This could potentially temper inflammatory responses mediated by Th17 cells.

Macrophage Activation and Inflammatory Phenotypes

IL-6 has a complex and context-dependent role in macrophage activation and polarization. While often associated with pro-inflammatory (M1) macrophage responses, IL-6 can also promote the polarization of anti-inflammatory, alternatively activated (M2) macrophages, which are involved in wound healing and tissue repair. plos.orgnih.gov For instance, IL-6 can enhance the expression of M2 markers like CD206 and arginase-1. plos.org Conversely, in certain inflammatory contexts, IL-6 contributes to the pro-inflammatory functions of macrophages. nih.gov Full-length IL-6 can also protect macrophages from cholesterol accumulation and reduce their pro-inflammatory phenotype in some conditions. nih.gov

The inhibitory action of IL-6 (88-121) would likely modulate these effects, potentially dampening both pro- and anti-inflammatory macrophage functions depending on the specific microenvironment.

Modulation of Acute Phase Protein Synthesis and Systemic Responses

One of the most well-defined functions of full-length IL-6 is its role as the primary mediator of the acute-phase response in the liver. nih.govnih.gov It stimulates hepatocytes to synthesize and secrete a wide array of acute-phase proteins, such as C-reactive protein (CRP), serum amyloid A, and fibrinogen, while decreasing the production of others, like albumin. nih.govnih.govresearchgate.net This response is a critical part of the systemic reaction to inflammation, infection, and tissue injury. cellapplications.comrndsystems.com

The table below summarizes the effects of full-length IL-6 on the synthesis of various acute phase proteins in human hepatocytes. The antagonistic nature of IL-6 (88-121) suggests it would counteract these changes.

| Acute Phase Protein | Effect of Full-Length IL-6 | Predicted Effect of IL-6 (88-121) |

| C-reactive protein (CRP) | Increased Synthesis nih.govnih.gov | Decreased Synthesis |

| Serum Amyloid A (SAA) | Increased Synthesis nih.gov | Decreased Synthesis |

| Fibrinogen | Increased Synthesis nih.govnih.gov | Decreased Synthesis |

| Alpha-1-antitrypsin | Increased Synthesis nih.gov | Decreased Synthesis |

| Haptoglobin | Increased Synthesis nih.gov | Decreased Synthesis |

| Albumin | Decreased Synthesis nih.govnih.gov | Increased Synthesis |

| Transferrin | Decreased Synthesis nih.gov | Increased Synthesis |

Influence on Inflammatory Processes and Cytokine Networks

Full-length IL-6 is a central cytokine in the inflammatory network, capable of both initiating and amplifying inflammatory responses. cellapplications.comrndsystems.com It is produced by a multitude of cells in response to stimuli like infection or tissue damage and contributes to the transition from acute to chronic inflammation. rndsystems.comtransgenbiotech.com Dysregulated IL-6 production is implicated in numerous chronic inflammatory and autoimmune diseases. cellapplications.com IL-6 also influences the production of other cytokines, creating a complex regulatory web that governs the nature and duration of an inflammatory event. nih.gov

The IL-6 (88-121) fragment, by acting as an IL-6 antagonist, would likely have a dampening effect on these inflammatory processes. By blocking IL-6 signaling, it could reduce the intensity of the inflammatory response and alter the balance of the surrounding cytokine network.

Potential Regulatory Roles in Hematopoiesis and Bone Metabolism

The influence of full-length IL-6 extends to the creation of blood cells (hematopoiesis) and the maintenance of bone tissue. transgenbiotech.com It can act on hematopoietic stem cells and is involved in emergency granulopoiesis, the rapid production of neutrophils in response to infection. nih.govnovusbio.com In bone metabolism, IL-6 is known to be a major promoter of bone resorption. cellapplications.comrndsystems.com It can stimulate the differentiation of osteoclasts, the cells responsible for breaking down bone tissue, a process that is heightened in certain pathological conditions like osteoporosis and rheumatoid arthritis. mdpi.com

By inhibiting the actions of full-length IL-6, the IL-6 (88-121) fragment could potentially regulate these processes. It might temper the hematopoietic response to inflammation and could play a protective role in bone health by reducing osteoclast activity and bone resorption.

The table below details the established roles of full-length IL-6 in hematopoiesis and bone metabolism, suggesting the processes that could be modulated by the antagonistic IL-6 (88-121) fragment.

| Process | Role of Full-Length IL-6 | Predicted Effect of IL-6 (88-121) |

| Hematopoiesis | ||

| Emergency Granulopoiesis | Promotes nih.gov | Inhibits |

| Myelopoiesis | Increases nih.gov | Decreases |

| Bone Metabolism | ||

| Osteoclast Differentiation | Stimulates mdpi.com | Inhibits |

| Bone Resorption | Promotes cellapplications.comrndsystems.com | Inhibits |

Therapeutic Potential and Translational Research Applications of Il 6 88 121 Human

Utility of IL-6 (88-121) (human) as a Research Tool for Dissecting IL-6 Pathway Mechanics

The Interleukin-6 signaling cascade is complex, initiated when IL-6 binds to its specific receptor, the IL-6 receptor (IL-6R). This complex then associates with a shared signal-transducing protein, gp130, leading to the activation of downstream pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) cascades. researchgate.netportlandpress.com There are two main modes of signaling: classic signaling via membrane-bound IL-6R, which is involved in regenerative and anti-inflammatory responses, and trans-signaling, where IL-6 binds to a soluble form of the IL-6R (sIL-6R), a process strongly associated with pro-inflammatory responses. nih.govoup.com

IL-6 (88-121) (human) is a peptide fragment corresponding to amino acid residues 88-121 of the full human IL-6 protein. Crucially, this peptide functions as a competitive inhibitor, directly competing with native IL-6 to bind to the IL-6 receptor. peptide.com This antagonistic property makes it an invaluable research tool. By selectively blocking the initial ligand-receptor interaction, researchers can meticulously dissect the specific downstream consequences of IL-6 pathway activation. For example, applying IL-6 (88-121) in cell culture or preclinical models allows for the precise study of cellular processes that are wholly dependent on IL-6 binding, helping to isolate its effects from other confounding inflammatory signals. This tool enables a clearer understanding of the distinct roles of classic versus trans-signaling and the specific contributions of the IL-6 axis to cellular proliferation, differentiation, and cytokine production.

| Key Molecules in the IL-6 Signaling Pathway | Function |

| Interleukin-6 (IL-6) | A pleiotropic cytokine that initiates the signaling cascade. |

| IL-6 Receptor (IL-6R) | Specific receptor for IL-6; exists in membrane-bound and soluble (sIL-6R) forms. |

| Glycoprotein (B1211001) 130 (gp130) | A transmembrane protein that acts as the common signal transducer for the IL-6 cytokine family. |

| Janus Kinases (JAKs) | Tyrosine kinases that associate with gp130 and become activated upon receptor dimerization, initiating downstream signaling. |

| STAT3 | A key transcription factor activated by JAKs; it translocates to the nucleus to regulate gene expression related to inflammation, cell survival, and proliferation. |

Strategies for Developing IL-6 (88-121) (human)-Derived Anti-Inflammatory and Immunomodulatory Agents

The development of IL-6 (88-121) (human) from a research peptide into a viable therapeutic agent requires overcoming the inherent limitations of native peptides, such as poor stability and short half-life in vivo. Several strategies can be employed to create potent and durable anti-inflammatory and immunomodulatory drugs based on its structure.

Peptide Optimization: The amino acid sequence of IL-6 (88-121) can be modified to enhance its binding affinity for the IL-6R and improve its stability. This includes techniques like amino acid substitution, cyclization to create a more rigid structure, and pegylation to increase its size and reduce renal clearance.

Peptidomimetics: The three-dimensional structure of the peptide when bound to the IL-6R can be used as a scaffold to design small, non-peptide molecules (peptidomimetics) that mimic its inhibitory function. These small molecules often have better oral bioavailability and metabolic stability compared to peptides.

Fragment-Based Drug Design: The IL-6 (88-121) peptide can be broken down into smaller fragments to identify the minimal sequence or key residues essential for receptor binding. These fragments can then serve as starting points for building more potent and drug-like inhibitors.

These approaches are part of a broader effort to develop new classes of IL-6 inhibitors beyond the current monoclonal antibodies like Tocilizumab and Siltuximab. patsnap.comwikipedia.org A peptide-derived agent could offer a different therapeutic profile, potentially with more targeted effects or a different mode of administration.

Prospective Applications in Autoimmune Diseases and Chronic Inflammatory Conditions

Deregulated, persistent production of IL-6 is a hallmark of many autoimmune and chronic inflammatory diseases. ijbs.comnih.gov By promoting the differentiation of pro-inflammatory Th17 cells while inhibiting regulatory T cells (Tregs), IL-6 helps to break immunological tolerance and drive tissue damage. nih.gov Consequently, an antagonist derived from IL-6 (88-121) has significant prospective applications in these conditions.

Rheumatoid Arthritis (RA): In RA, IL-6 is found at high levels in the synovial fluid, where it contributes to joint inflammation, cartilage degradation, and bone erosion. nih.gov An IL-6 (88-121)-based inhibitor could directly counteract these effects within the joint, reducing disease activity and potentially slowing the progression of joint destruction. hopkinsarthritis.orgnih.gov

Systemic Lupus Erythematosus (SLE): Elevated IL-6 levels in SLE patients are associated with increased disease activity and the production of autoantibodies. ashpublications.org Preclinical models have shown that IL-6 is a major mediator of the abnormal hematopoietic changes seen in this disease. ashpublications.orgjci.org A therapeutic agent based on IL-6 (88-121) could help to normalize immune cell function and reduce the systemic inflammation characteristic of lupus.

Other Inflammatory Conditions: The central role of IL-6 in chronic inflammation suggests that IL-6 (88-121)-derived therapeutics could also be explored for conditions like Castleman's disease, juvenile idiopathic arthritis, and inflammatory bowel disease, where IL-6 blockade has already shown clinical benefit. frontiersin.orgnih.gov

| Disease | Role of IL-6 | Therapeutic Rationale for IL-6 Inhibition |

| Rheumatoid Arthritis | Drives synovial inflammation, pannus formation, and bone erosion. nih.gov | Reduce joint inflammation, pain, and structural damage. reumatologiaclinica.org |

| Systemic Lupus Erythematosus | Promotes autoantibody production and systemic inflammation. ashpublications.org | Dampen the autoimmune response and control disease flares. |

| Castleman's Disease | Overproduction of IL-6 from affected lymph nodes drives systemic inflammation. aacrjournals.org | Block the primary driver of systemic symptoms. |

| Cytokine Release Syndrome | A key mediator of the hyper-inflammatory "cytokine storm". bmj.com | Rapidly reduce hyper-inflammation and prevent organ failure. |

| Various Cancers | Promotes tumor cell proliferation, survival, angiogenesis, and metastasis. amegroups.org | Inhibit tumor growth and enhance the efficacy of immunotherapy. nih.gov |

Relevance in Cytokine Storm Syndromes and Severe Infectious Diseases (e.g., COVID-19)

Cytokine release syndrome (CRS), or "cytokine storm," is a life-threatening systemic inflammatory response characterized by a massive and uncontrolled release of cytokines. biomedgrid.com IL-6 has been identified as a central mediator in the pathophysiology of CRS, with its levels strongly correlating with disease severity and mortality. bmj.comrupress.org This phenomenon is observed in various contexts, including after certain types of immunotherapy (like CAR T-cell therapy) and during severe infections.

The COVID-19 pandemic highlighted the critical role of IL-6 in driving the acute respiratory distress syndrome (ARDS) seen in severe cases. nih.govfrontiersin.org High levels of IL-6 are associated with extensive lung inflammation, vascular leakage, and a poor prognosis. frontiersin.org This has led to the use of IL-6 receptor antagonists, such as Tocilizumab and Sarilumab, to treat hospitalized patients with severe COVID-19. bmj.comyoutube.com

An inhibitor derived from the IL-6 (88-121) peptide would be highly relevant in this setting. A fast-acting antagonist that directly blocks IL-6 from binding to its receptor could rapidly quell the hyper-inflammatory cascade, potentially preventing the progression to multi-organ failure and reducing mortality in patients experiencing a cytokine storm. nih.govnih.gov

Exploration in Cancer Immunotherapy and Regulation of Tumor Progression

The IL-6/JAK/STAT3 signaling pathway is frequently dysregulated in cancer, where it plays a multifaceted role in tumor progression. nih.govfrontiersin.org IL-6 can be produced by cancer cells, stromal cells, and immune cells within the tumor microenvironment, contributing to:

Tumor Growth and Survival: IL-6 acts as a growth factor, promoting cancer cell proliferation and inhibiting apoptosis. nih.govfrontiersin.org

Angiogenesis and Metastasis: It stimulates the formation of new blood vessels that supply the tumor and promotes the expression of enzymes, like matrix metalloproteinases, that facilitate cancer cell invasion and metastasis. amegroups.orgnih.gov

Immune Evasion: IL-6 helps create an immunosuppressive tumor microenvironment by promoting the expansion of myeloid-derived suppressor cells (MDSCs) and regulatory T cells, while inhibiting the function of anti-tumor CD8+ T cells. nih.govnih.gov

Given these pro-tumorigenic roles, targeting the IL-6 pathway is an attractive strategy in oncology. An antagonist derived from IL-6 (88-121) could be explored as an anti-cancer agent. Furthermore, there is growing interest in combining IL-6 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). nih.gov Studies suggest that blocking IL-6 can enhance the efficacy of immunotherapy and may even reduce the incidence of immune-related adverse events, representing a potential "win-win" strategy. williamscancerinstitute.commdanderson.org

Advanced Methodologies for Characterizing Il 6 88 121 Human

In Vitro Assay Development for Quantifying IL-6 (88-121) (human) Inhibitory Efficacy

Quantitative assessment of the inhibitory potential of IL-6 (88-121) is fundamental to its characterization. This is achieved through the development of specialized in vitro assays that can measure its ability to block the binding of native IL-6 to its receptor and subsequently inhibit downstream signaling pathways.

Competitive binding assays are a direct method to quantify the ability of IL-6 (88-121) to compete with full-length human IL-6 for binding to the IL-6 receptor (IL-6Rα). The Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly adapted platform for this purpose due to its high sensitivity and throughput. thermofisher.combiocompare.com

The principle of a competitive ELISA for this application involves immobilizing the IL-6Rα on a microplate. A known concentration of labeled full-length IL-6 is then introduced along with varying concentrations of the unlabeled competitor, IL-6 (88-121). The peptide fragment competes with the labeled IL-6 for binding to the fixed number of receptor sites. As the concentration of IL-6 (88-121) increases, it displaces more of the labeled IL-6, resulting in a decreased signal. The signal intensity is inversely proportional to the concentration of the competitor peptide, allowing for the calculation of inhibitory metrics such as the IC₅₀ (half-maximal inhibitory concentration).

Another advanced method for studying binding competition is Homogeneous Time-Resolved Fluorescence (HTRF). revvity.com This assay measures the interaction between tagged IL-6 and tagged IL-6R. In the presence of an inhibitor like IL-6 (88-121), the binding is disrupted, leading to a decrease in the HTRF signal. revvity.com

| Component | Function | Example |

|---|---|---|

| Solid Phase | Immobilizes the receptor for the binding reaction. | High-affinity 96-well microplate. thermofisher.com |

| Capture Molecule | The target to which IL-6 and the inhibitor bind. | Recombinant human IL-6 Receptor (IL-6Rα). |

| Competitor (Analyte) | The substance whose inhibitory efficacy is being measured. | IL-6 (88-121) (human) peptide. peptide.com |

| Labeled Ligand | Competes with the analyte for receptor binding and provides the signal. | Biotin- or HRP-conjugated recombinant human IL-6. thermofisher.com |

| Detection Reagent | Binds to the labeled ligand to generate a measurable signal. | Streptavidin-HRP and a chromogenic substrate (e.g., TMB). thermofisher.com |

While binding assays confirm direct competition at the receptor level, cell-based functional assays provide crucial information on whether this competitive binding translates into the inhibition of biological activity. IL-6 signaling is initiated when IL-6 binds to IL-6Rα, which then recruits the signal-transducing protein gp130 to form a hexameric complex. osti.govembopress.orgnih.gov This assembly activates intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the phosphorylation of STAT3. nih.govpromega.comnih.gov

To quantify the inhibitory efficacy of IL-6 (88-121), specialized cell lines are employed. These cells, such as the Ba/F3 hematopoietic cell line, are engineered to express human gp130 and IL-6Rα. nih.gov Furthermore, they are often equipped with a reporter gene system, where a reporter protein like luciferase is placed under the control of a STAT3-responsive promoter. promega.com

In this assay, the engineered cells are stimulated with a fixed concentration of full-length human IL-6 in the presence of varying concentrations of IL-6 (88-121). The binding of IL-6 to its receptor would normally induce STAT3 phosphorylation and subsequent luciferase expression, generating a luminescent signal. promega.com The presence of the inhibitory peptide, IL-6 (88-121), competes for receptor binding, thereby reducing gp130 engagement and inhibiting the downstream signal. The resulting dose-dependent decrease in luminescence can be measured to determine the functional inhibitory potency of the peptide. promega.com Such assays have been used to test the potency of various IL-6 inhibitors, including antibodies. nih.gov

Structural Biology Approaches for Elucidating Receptor Interaction and Binding Dynamics

Understanding the precise molecular interactions between IL-6 (88-121) and the IL-6 receptor is crucial for rational drug design and optimization. Structural biology techniques provide high-resolution insights into the binding interface and the conformational dynamics of this interaction.

Research has shown that the peptide fragment Ile88-Lys121 possesses significant receptor-binding activity, though it is substantially less potent than the intact IL-6 protein. nih.gov To investigate its structure, two-dimensional nuclear magnetic resonance (NMR) spectroscopy was utilized. nih.gov NMR analysis of the peptide in solution revealed the presence of distinct secondary structural elements, specifically α-helices, within two regions: Leu93-Phe106 and Glu110-Ser119. nih.gov

| Peptide Fragment | Amino Acid Sequence | Observed Secondary Structure | Receptor-Binding Activity |

|---|---|---|---|

| IL-6 (88-121) | Ile88-Lys121 | α-helices at Leu93-Phe106 and Glu110-Ser119 | Significant |

| IL-6 (88-105) | Ile88-Arg105 | Helical structure inferred | ~4-fold less than IL-6 (88-121) |

| IL-6 (110-121) | Glu110-Lys121 | Helical structure inferred | No activity observed |

These findings suggest that the helical conformation of the N-terminal portion of the IL-6 (88-121) peptide is critical for its interaction with the receptor. nih.gov In addition to NMR, X-ray crystallography has been instrumental in defining the structure of the full-length IL-6 cytokine and its hexameric signaling complex, identifying the key binding sites (termed Site I, II, and III) that mediate interactions with IL-6Rα and gp130. embopress.orgnih.govresearchgate.net

Furthermore, computational methods like molecular dynamics (MD) simulations are powerful tools for studying the dynamic nature of protein-receptor binding. osti.gov These simulations can model the association of IL-6 with IL-6Rα at an atomic level, revealing crucial structural rearrangements and identifying the specific residues and forces (e.g., salt bridges, hydrophobic interactions) that stabilize the complex. osti.govosti.gov Applying these computational approaches to the IL-6 (88-121) fragment can provide a dynamic picture of its binding mode and help explain the structural basis for its inhibitory activity.

Advanced Peptide Synthesis and Modification Techniques for Research and Optimization

The availability of high-purity IL-6 (88-121) is a prerequisite for accurate and reproducible research. Advanced chemical synthesis techniques have made it possible to produce this and other peptide fragments reliably.

Solid-phase peptide synthesis (SPPS), often utilizing Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry, is the standard method for producing peptides like IL-6 (88-121). researchgate.netnih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

For research and therapeutic development, native peptide sequences are often modified to enhance their properties, such as stability, solubility, or binding affinity. One common modification strategy is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. researchgate.net This modification can increase the hydrodynamic size of the peptide, potentially improving its pharmacokinetic profile for in vivo studies.

It is also important to consider the byproducts of the synthesis process. For instance, trifluoroacetic acid (TFA) is commonly used during cleavage and purification, which can result in the final lyophilized peptide containing TFA salts. novoprolabs.com These residual salts can sometimes interfere with biological assays, affecting cell growth or acting as allosteric regulators on certain receptors, a factor that must be controlled for in experimental design. novoprolabs.com

Future Research Directions and Unanswered Questions for Il 6 88 121 Human

Comprehensive Elucidation of Specific Binding Epitopes within the IL-6 Receptor

Initial studies have confirmed that the IL-6 (88-121) fragment possesses receptor-binding activity, though it is estimated to be 10,000-fold less potent than the intact IL-6 protein. nih.gov Research has indicated the presence of alpha-helical structures within this peptide, specifically in the regions of Leu93-Phe106 and Glu110-Ser119. nih.gov Further investigation into a smaller fragment, Ile88-Arg105, suggested that this helical portion constitutes a part of the receptor-binding region. nih.gov

However, a precise, high-resolution understanding of the interaction is lacking. The full IL-6 cytokine has three distinct binding sites (sites 1, 2, and 3) that interact with the IL-6 receptor (IL-6R) and the signal-transducing subunit gp130. nih.gov Future research must focus on comprehensively mapping the specific amino acid residues within the IL-6 (88-121) fragment and the IL-6R that form the binding interface.

Key unanswered questions and future research objectives include:

High-Resolution Structural Analysis: Utilizing techniques such as X-ray crystallography and cryo-electron microscopy to determine the co-crystal structure of the IL-6 (88-121) peptide bound to the IL-6R.

Mutagenesis Studies: Performing site-directed mutagenesis on both the peptide and the receptor to identify key residues essential for the binding interaction.

Computational Modeling: Employing molecular dynamics simulations to model the binding event and predict the stability of the peptide-receptor complex, which can guide the design of modified peptides with higher affinity.

Epitope Mapping: Using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to precisely map the contact surfaces between the peptide and the receptor.

| Property | Finding | Citation |

|---|---|---|

| Binding Activity | Competitively inhibits binding of human IL-6 to its receptor. | nih.govbachem.com |

| Relative Potency | Activity is approximately 10,000-fold less than intact IL-6. | nih.gov |

| Identified Sub-region | The helical peptide Ile88-Arg105 is suggested to be part of the receptor-binding region. | nih.gov |

| Secondary Structure | Contains alpha-helical structures at regions Leu93-Phe106 and Glu110-Ser119. | nih.gov |

Investigation of In Vivo Pharmacodynamics, Bioavailability, and Efficacy in Preclinical Models

While the in vitro binding activity of IL-6 (88-121) has been established, there is a significant lack of data regarding its behavior and effects in a living system. The pharmacokinetics (PK) and pharmacodynamics (PD) of full-length IL-6 and monoclonal antibodies targeting it, such as Sirukumab, have been studied, revealing characteristics like long half-lives for the antibodies. nih.govaacrjournals.org However, a small peptide fragment like IL-6 (88-121) is expected to have a vastly different in vivo profile, likely characterized by rapid clearance and poor stability.

Therefore, a critical future step is to conduct thorough preclinical in vivo studies. These investigations will be essential to determine if the peptide can be administered in a way that achieves and maintains therapeutic concentrations at target sites.

Key areas for future in vivo research:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide. This includes measuring its plasma half-life, clearance rate, and volume of distribution following various administration routes.

Bioavailability Assessment: Quantifying the fraction of the administered peptide that reaches systemic circulation in an active form.

Pharmacodynamic Studies: Assessing the in vivo effect of the peptide on downstream biomarkers of IL-6 signaling. This could involve measuring levels of acute phase proteins like C-reactive protein (CRP), which is a well-established indicator of IL-6 activity. ijbs.comsdu.dk

Efficacy in Disease Models: Evaluating the therapeutic potential of IL-6 (88-121) in established preclinical animal models of IL-6-driven diseases, such as rheumatoid arthritis or certain cancers. frontiersin.orgnih.gov

Assessment of Specificity, Selectivity, and Potential Off-Target Interactions

The IL-6 (88-121) peptide is derived from IL-6 and is known to interact with the IL-6 receptor. bachem.com This provides a degree of inherent specificity. However, the complexity of cytokine signaling necessitates a rigorous evaluation of its selectivity. The IL-6 family of cytokines includes several members that share the gp130 signal-transducing receptor subunit. nih.gov It is crucial to determine whether the IL-6 (88-121) fragment interacts exclusively with the IL-6R or if it cross-reacts with other cytokine receptors, potentially leading to unintended off-target effects.

Furthermore, IL-6 signaling can occur through two main pathways: "classic" signaling via the membrane-bound IL-6R and "trans-signaling" via the soluble IL-6R (sIL-6R). nih.govnih.govrwth-aachen.de These pathways can have different, sometimes opposing, biological effects, with trans-signaling being more broadly associated with pro-inflammatory responses. nih.gov A pivotal area of future research will be to determine if the IL-6 (88-121) fragment differentially affects these two signaling modalities.

Future research should focus on:

Receptor Panel Screening: Testing the binding of IL-6 (88-121) against a broad panel of cytokine receptors and other related proteins to confirm its selectivity for the IL-6R.

Signal Transduction Analysis: Investigating whether the peptide can block both classic and trans-signaling pathways, or if it exhibits selectivity for one over the other. This would involve cell-based assays using cells that only express gp130 (for trans-signaling) versus those that express both IL-6R and gp130.

Cellular Phenotype Assessment: Evaluating the effect of the peptide on various IL-6-mediated cellular responses, such as B-cell differentiation, T-cell activation, and the production of acute phase proteins by hepatocytes, to uncover any unexpected biological activities. ijbs.com

Development of Novel Analogs and Derivatives with Enhanced Activity, Stability, and Therapeutic Profiles

The significantly lower binding activity of the IL-6 (88-121) fragment compared to the native cytokine is a major hurdle for its direct therapeutic application. nih.gov Therefore, a substantial research effort must be directed towards the rational design and synthesis of novel analogs and derivatives with improved properties. The goal is to create new molecules based on the 88-121 scaffold that have enhanced binding affinity, greater stability in biological fluids, and a more favorable pharmacokinetic profile.

Strategies for developing improved analogs include:

Amino Acid Substitution: Systematically replacing individual amino acids within the peptide sequence (a technique known as an alanine scan) to identify residues critical for binding and to discover substitutions that enhance affinity.

Peptidomimetics: Designing non-peptide molecules that mimic the structure and function of the IL-6 (88-121) binding epitope to improve stability and bioavailability.

Structural Modifications: Introducing modifications such as cyclization to constrain the peptide into its bioactive conformation, which can increase receptor affinity and resistance to proteolysis.

Pharmacokinetic Enhancement: Modifying the peptide through techniques like PEGylation (attachment of polyethylene (B3416737) glycol) or fusion to larger proteins like albumin to extend its circulating half-life.

| Research Area | Objective | Proposed Methodologies |

|---|---|---|

| Receptor Binding Epitopes | Achieve high-resolution structural understanding of the peptide-receptor interaction. | X-ray crystallography, Cryo-EM, Site-directed mutagenesis, Molecular dynamics simulations. |

| In Vivo Profile | Determine the pharmacokinetics, bioavailability, and efficacy in a living system. | ADME studies, PK/PD modeling in animal models, Efficacy studies in preclinical disease models (e.g., arthritis models). |

| Specificity & Selectivity | Confirm selectivity for IL-6R and assess potential off-target effects and pathway bias. | Receptor binding assays against a panel of receptors, Cell-based signaling assays to differentiate classic vs. trans-signaling. |

| Analog Development | Create new molecules with improved potency, stability, and therapeutic characteristics. | Rational drug design, Peptide synthesis, Amino acid substitution, Cyclization, PEGylation. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.